molecular formula C16H15Cl2NO2 B2752963 Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate CAS No. 903469-84-1

Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate

Cat. No.: B2752963
CAS No.: 903469-84-1
M. Wt: 324.2
InChI Key: HCPULTBLUMHZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate is a chemical compound . It is related to the class of compounds known as benzoates, which are esters or salts derived from benzoic acid .


Synthesis Analysis

The synthesis of this compound involves several steps . The general method for synthesis involves alkylation, esterification, and another alkylation . The synthesis process is designed to have high total yields, mild conditions, and simple operation .


Molecular Structure Analysis

The molecular formula of this compound is C16H15Cl2NO2 . The molecular weight is 324.20 .

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate and related compounds exhibit the formation of hydrogen-bonded supramolecular structures. In a study by Portilla et al. (2007), molecules of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate are linked by hydrogen bonds into chains and sheets, demonstrating the compound's ability to participate in complex molecular architectures through specific intermolecular interactions Portilla et al., 2007.

Pharmacological Characterization for Preterm Labor Treatment

Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride was characterized as a potent and selective β3-adrenoceptor agonist for treating preterm labor. Croci et al. (2007) detailed its affinity for β3-adrenoceptors and its ability to inhibit spontaneous contractions in human myometrial strips, suggesting potential therapeutic use in mammals during preterm labor Croci et al., 2007.

Optical Nonlinear Properties and Synthesis

Abdullmajed et al. (2021) explored the synthesis and optical nonlinear properties of Schiff base compounds derived from ethyl-4-amino benzoate. Their study highlights the compounds' significant optical limiting properties, positioning them as candidates for optical limiter applications due to their refractive index and optical limiting thresholds Abdullmajed et al., 2021.

Cooperative Motion in Amorphous Polymers

Research by Meng et al. (1996) on copolymerization involving ethyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate derivatives uncovers the cooperative motion of polar side groups in amorphous polymers. This study provides insight into the properties that make these polymers suitable for reversible optical storage through induced birefringence, highlighting their potential in material science Meng et al., 1996.

Novel Prodrugs for Cancer Treatment

Springer et al. (1990) introduced novel prodrugs, including ethyl 4-[bis[2-(mesyloxy)ethyl]amino]benzoate derivatives, for anticancer applications. These prodrugs are designed to be activated at tumor sites, showcasing a method to increase the efficacy of chemotherapy by targeting drug activation Springer et al., 1990.

Safety and Hazards

The safety data sheet for related compounds suggests that they may be combustible and could cause skin sensitization . It’s recommended to keep them away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

ethyl 4-[(2,4-dichlorophenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-2-21-16(20)11-4-7-14(8-5-11)19-10-12-3-6-13(17)9-15(12)18/h3-9,19H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPULTBLUMHZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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